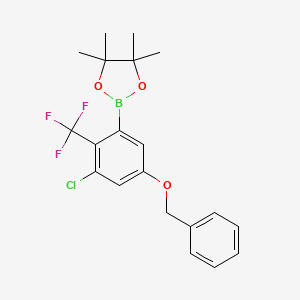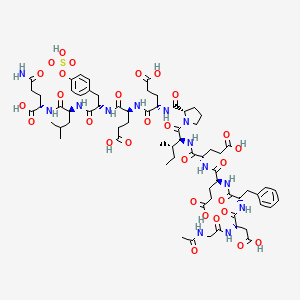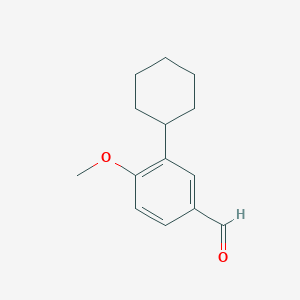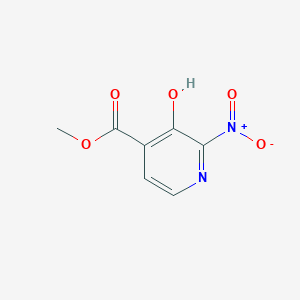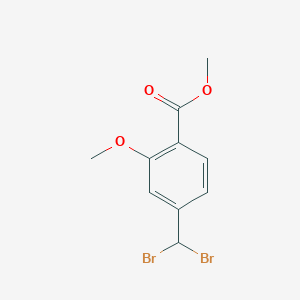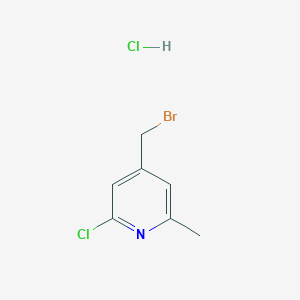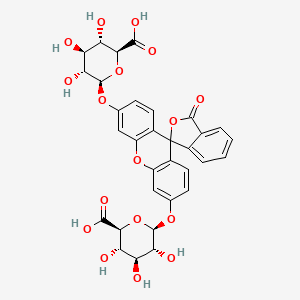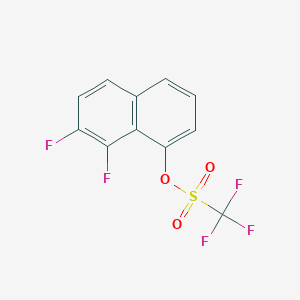
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a complex organic compound that features a benzyloxycarbonylamino group and a methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino acid derivative, followed by the introduction of the benzyloxycarbonyl group and the cyclopropyl group under specific reaction conditions. The final esterification step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(cyclopropyl)propanoate: Similar structure but lacks the methyl group on the cyclopropyl ring.
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-ethylcyclopropyl)propanoate: Similar structure but has an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1 |
InChI-Schlüssel |
YGYHISBVGXXONA-CQSZACIVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


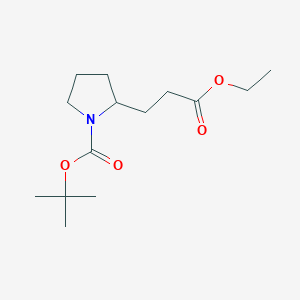
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
